(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid
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Overview
Description
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is a spirocyclic compound characterized by its unique structure, which includes both oxo and aza functionalities.
Mechanism of Action
Target of Action
The primary target of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is protein tyrosine phosphatase 1B . This enzyme plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, differentiation, and metabolic control .
Mode of Action
This compound: interacts with its target by inhibiting the enzymatic activity of protein tyrosine phosphatase 1B . This inhibition disrupts the normal function of the enzyme, leading to alterations in the signaling pathways it regulates .
Biochemical Pathways
The inhibition of protein tyrosine phosphatase 1B by This compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, as well as metabolic pathways . The downstream effects of these disruptions can vary widely, depending on the specific cellular context .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular structure suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on the specific cellular context. Given its target, it is likely that the compound’s effects would include alterations in cell growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 4-aminophenol with α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PhI(OAc)2 or bis(trifluoroacetoxy)iodobenzene (PIFA).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxo and aza positions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2, PIFA
Reduction: Sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the spirocyclic structure, while substitution reactions can introduce various functional groups at specific positions .
Scientific Research Applications
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antitumor activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione:
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: Shares the spirocyclic core but differs in specific functional groups and reactivity.
Uniqueness
(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid stands out due to its specific combination of oxo and aza functionalities, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAXQREERAHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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